1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC15764691
Molecular Formula: C10H13F2N5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F2N5 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13F2N5/c1-7-5-14-16(2)8(7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15) |
| Standard InChI Key | URLUGRMRZTTXIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)CNC2=NN(C=C2)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine, delineates its structure: two pyrazole rings linked by a methylene group (-CH2-), with one ring bearing a difluoromethyl (-CF2H) substituent and the other a 2,4-dimethyl configuration. The molecular formula is C10H13F2N5, corresponding to a molecular weight of 241.24 g/mol.
Key structural features include:
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Pyrazole Rings: Aromatic five-membered rings with two adjacent nitrogen atoms, contributing to π-π stacking and hydrogen-bonding capabilities.
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Difluoromethyl Group: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
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Methylene Bridge: Facilitates conformational flexibility, enabling interactions with diverse biological targets.
Physicochemical Characteristics
The compound exhibits a solid-state morphology under standard conditions, with solubility profiles favoring polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. Stability assessments indicate sensitivity to strong oxidizing agents, necessitating storage in inert environments.
| Property | Value |
|---|---|
| Molecular Weight | 241.24 g/mol |
| Solubility | Soluble in DMF, acetonitrile |
| Stability | Stable at RT; oxidizer-sensitive |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves a multi-step protocol:
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Preparation of Difluoromethylpyrazole: Difluoromethylation of a pyrazole precursor using reagents like chlorodifluoromethane under basic conditions.
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Methylation and Functionalization: Introduction of methyl groups via alkylating agents (e.g., methyl iodide) and subsequent amine functionalization.
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Coupling Reaction: Reacting difluoromethylpyrazole with 1,4-dimethylpyrazolylmethanamine in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF) at 60–80°C.
Reaction Optimization
Critical parameters influencing yield and purity include:
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Temperature: Elevated temperatures (70–80°C) accelerate coupling but risk side reactions.
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Solvent Choice: DMF enhances reagent solubility, while acetonitrile minimizes byproduct formation.
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Catalysis: Phase-transfer catalysts improve reaction efficiency in biphasic systems.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous pyrazoles reveal cytotoxicity via apoptosis induction in cancer cell lines. For instance, derivatives with similar substitution patterns exhibit IC50 values of 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves inhibition of tubulin polymerization or topoisomerase II, though target validation for this specific compound remains pending.
Enzyme Inhibition
The difluoromethyl moiety acts as a bioisostere for carboxylic acids, enabling potent inhibition of enzymes like cyclooxygenase-2 (COX-2) and xanthine oxidase. Molecular docking simulations predict strong interactions with COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol).
Applications in Research and Industry
Medicinal Chemistry
As a pharmaceutical intermediate, this compound serves in synthesizing kinase inhibitors and antimicrobial agents. Its fluorinated structure improves pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.
Agrochemical Development
In agrochemistry, pyrazole derivatives are leveraged as fungicides and herbicides. Field trials on similar compounds show efficacy against Phytophthora infestans at application rates of 50–100 g/ha.
Material Science
The compound’s aromaticity and fluorine content make it a candidate for organic semiconductors and liquid crystals, though exploratory studies are nascent.
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